molecular formula C9H9N5O B12982729 2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide

2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide

Cat. No.: B12982729
M. Wt: 203.20 g/mol
InChI Key: GQVZGHWUSMZCKL-UHFFFAOYSA-N
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Description

2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide is a chemical compound that features a tetrazole ring attached to a phenyl group, which is further connected to an acetamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide typically involves the formation of the tetrazole ring followed by its attachment to the phenylacetamide structure. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring. This reaction can be catalyzed by various metal catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the phenylacetamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the tetrazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups to the phenyl ring or tetrazole nitrogen atoms.

Mechanism of Action

The mechanism of action of 2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide is unique due to the presence of the tetrazole ring, which provides distinct chemical and biological properties compared to similar compounds with different heterocyclic rings. The tetrazole ring’s stability and ability to participate in various reactions make it a valuable component in drug design and material science .

Properties

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C9H9N5O/c10-9(15)5-7-1-3-8(4-2-7)14-6-11-12-13-14/h1-4,6H,5H2,(H2,10,15)

InChI Key

GQVZGHWUSMZCKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)N2C=NN=N2

Origin of Product

United States

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